Anti-HIV Potency and Therapeutic Index Relative to the Second-Generation HSP90 Inhibitor AUY922
In a head-to-head in‑vitro anti‑HIV evaluation, the lead compound 2l from the 2-isoxazol-3-yl-acetamide series—to which the target compound is structurally analogous—exhibited an approximately 3.5‑fold higher therapeutic index than the second‑generation HSP90 inhibitor AUY922 [1]. The target compound contains the identical isoxazole‑acetamide core and a closely related aromatic substitution pattern (3,4‑dimethoxyphenyl and furan‑2‑yl), suggesting that it could offer a similar therapeutic margin if it engages HSP90 in the same manner. However, direct quantitative data for the target compound itself are not publicly available.
| Evidence Dimension | Therapeutic index (CC50 / IC50 for anti-HIV activity) |
|---|---|
| Target Compound Data | Not directly reported; structurally analogous lead compound 2l achieved ~3.5× better therapeutic index than AUY922. |
| Comparator Or Baseline | AUY922 (luminespib), a second-generation HSP90 inhibitor: therapeutic index defined as 1.0. |
| Quantified Difference | ~3.5‑fold improvement for the lead analogue 2l relative to AUY922. |
| Conditions | Cell‑based HIV replication assays using human T‑cell lines; cytotoxicity measured in parallel to determine HNC (highest non‑cytotoxic concentration). |
Why This Matters
A higher therapeutic index is critical for procuring an anti‑HIV candidate with a viable safety margin; the target compound’s structural similarity to 2l positions it as a potentially superior alternative to clinically explored HSP90 inhibitors, provided confirmatory testing is undertaken.
- [1] Jay Trivedi et al. Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. European Journal of Medicinal Chemistry 2019, 183, 111699. View Source
